molecular formula C13H17N3O B2455386 N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185393-44-5

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No.: B2455386
CAS No.: 1185393-44-5
M. Wt: 231.299
InChI Key: YZLSLXCEEQKHRW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities and its presence in numerous therapeutic agents . The 4,5-dihydro-1H-imidazole moiety, also known as an imidazoline, is a key structural feature that can contribute to a molecule's ability to interact with various biological targets, including enzymes and receptors . The specific substitution pattern with the 2-ethyl-6-methylphenyl group is designed to optimize the compound's steric and electronic properties, which can profoundly influence its pharmacodynamic and pharmacokinetic profile . In research settings, this compound is primarily valued as a key intermediate or a novel chemical entity for the development of new bioactive molecules. Its structure makes it a potential candidate for exploring inhibition or modulation of protein function. The strategic placement of the ethyl and methyl substituents on the phenyl ring is a common tactic in lead optimization, as such alkyl groups can be critical for enhancing binding affinity through hydrophobic interactions and conformational control, a phenomenon often referred to as the "magic methyl" effect in drug discovery . Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory applications such as in vitro assays, high-throughput screening, and as a building block for further synthetic elaboration. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-10-6-4-5-9(2)11(10)16-13(17)12-14-7-8-15-12/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSLXCEEQKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2-ethyl-6-methylaniline with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetanilide herbicide with a similar structural motif.

    N-(2-ethyl-6-methylphenyl)alanine: A precursor in the synthesis of chiral herbicides.

    N-(2-ethyl-6-methylphenyl)hydroxylamine: An intermediate in the degradation of acetochlor.

Uniqueness

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole and carboxamide functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is an imidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol

The imidazole ring is a key feature of this compound, contributing to its biological activity. The presence of the ethyl and methyl substituents on the phenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A16S. aureus
Compound B32E. coli
This compound16Bacillus subtilis

2. Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been extensively studied. In vitro assays demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency compared to standard anti-inflammatory agents.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .
  • Antioxidant Properties : Preliminary studies suggest that this imidazole derivative may also exhibit antioxidant activity, reducing oxidative stress markers in cellular models .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. (2021) evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. Among them, this compound showed promising results against Staphylococcus aureus, with a notable reduction in bacterial growth observed in treated samples compared to controls .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory cytokines compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, and how can purity be ensured? Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation of substituted benzylamines with imidazole precursors. Key steps include cyclization under reflux conditions using solvents like ethanol or DMF and catalysts such as acetic acid. Purity is validated via HPLC (>95%) and melting point analysis. For example, derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide achieved 85% yield with mp 235°C, confirmed by 1^1H NMR and ESI-MS .

Advanced Question: Q. How can researchers address low yields in the final cyclization step during synthesis? Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Temperature Modulation: Gradual heating (e.g., 80–100°C) to favor cyclization over dimerization.
  • Catalyst Optimization: Using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction efficiency.
  • By-Product Analysis: Employing TLC or LC-MS to identify intermediates and adjust stoichiometry. For instance, substituting allylbromide in analogous syntheses improved yields to 95% by reducing steric effects .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the molecular structure of this compound? Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., δ 7.31–7.17 ppm for aromatic protons in thiazole derivatives) .
  • Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (e.g., m/z 287 [M+H]+ for related compounds) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in hydrogen bonding or conformational flexibility? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL software provides precise bond lengths and angles. For example, dihedral angles between imidazole and phenyl rings (e.g., 35.78°–69.75°) reveal non-planar conformations affecting solubility. Hydrogen-bonding patterns (C–H⋯O interactions) and π-stacking can be mapped to predict stability and intermolecular interactions .

Biological Activity and Mechanism

Basic Question: Q. What biological activities have been reported for structurally similar imidazole derivatives? Methodological Answer: Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example, N-(5-(3-chlorobenzyl)-thiazol-2-yl) derivatives inhibit microbial growth via enzyme binding (e.g., β-lactamase), while acrylamide-linked imidazoles show antitumor activity by modulating kinase pathways .

Advanced Question: Q. How can researchers elucidate the mechanism of action when direct data is unavailable? Methodological Answer:

  • Computational Docking: Use AutoDock or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR.
  • Comparative SAR Studies: Modify substituents (e.g., chloro to methoxy groups) and assay activity changes. For example, fluorophenyl substitutions in imidazoles enhanced antimicrobial potency by 40% in MIC assays .
  • Kinetic Studies: Monitor enzyme inhibition (e.g., IC₅₀ values) using fluorescence-based assays .

Handling Data Contradictions

Basic Question: Q. How should researchers reconcile conflicting solubility data across studies? Methodological Answer: Standardize solvent systems (e.g., DMSO for stock solutions) and employ dynamic light scattering (DLS) to detect aggregation. For instance, discrepancies in aqueous solubility may arise from pH-dependent protonation of the imidazole ring .

Advanced Question: Q. What statistical approaches validate biological activity claims when replication fails? Methodological Answer:

  • Meta-Analysis: Pool data from independent studies to calculate effect sizes (e.g., Hedge’s g).
  • Dose-Response Curves: Use nonlinear regression to confirm EC₅₀ consistency.
  • Orthogonal Assays: Cross-validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .

Advanced Applications

Basic Question: Q. What non-biological applications exist for imidazole-carboxamide derivatives? Methodological Answer: These compounds serve as ligands in catalysis (e.g., Pd-catalyzed cross-coupling) or as fluorophores in materials science due to their conjugated π-systems .

Advanced Question: Q. How can the compound be integrated into drug delivery systems? Methodological Answer:

  • Nanoparticle Functionalization: Conjugate with PEGylated liposomes via carboxamide linkages for targeted delivery.
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

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